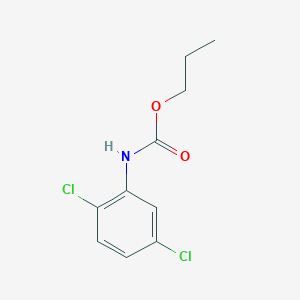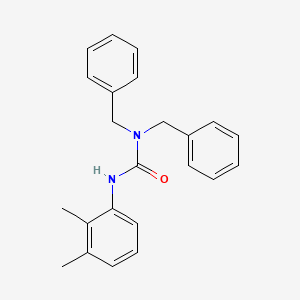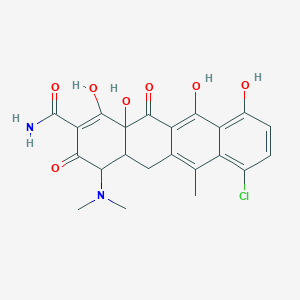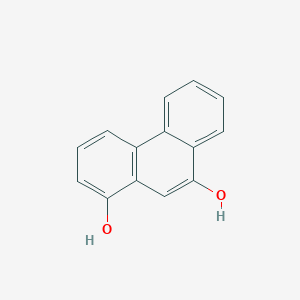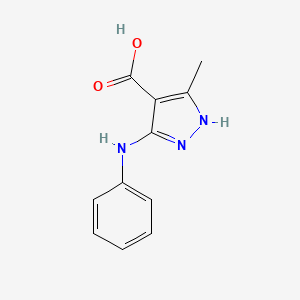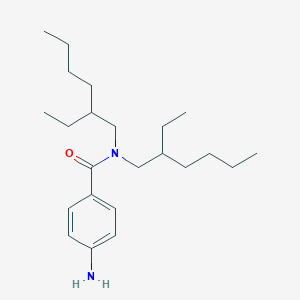
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester is an organic compound with the molecular formula C10H12N2O4. It is a derivative of carbamic acid where the hydrogen atom is replaced by a 3-nitrophenyl group and the esterification occurs with 1-methylethyl alcohol. This compound is known for its applications in various fields, including chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester typically involves the reaction of 3-nitrophenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with the isopropyl group to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: 3-Aminophenyl carbamic acid, 1-methylethyl ester.
Hydrolysis: 3-Nitrophenyl carbamic acid.
Applications De Recherche Scientifique
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester involves the inhibition of specific enzymes. The nitrophenyl group interacts with the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This interaction can affect various molecular pathways, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (4-nitrophenyl)-, 1-methylethyl ester
- Carbamic acid, (2-nitrophenyl)-, 1-methylethyl ester
Uniqueness
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester is unique due to the position of the nitro group on the phenyl ring. This positioning affects its reactivity and interaction with enzymes, making it distinct from its 2-nitro and 4-nitro counterparts. The 3-nitrophenyl group provides a specific steric and electronic environment that can influence the compound’s biological activity and chemical reactivity.
Propriétés
Numéro CAS |
2610-62-0 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
propan-2-yl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-7(2)16-10(13)11-8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3,(H,11,13) |
Clé InChI |
FLLAOLGEPZPDGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



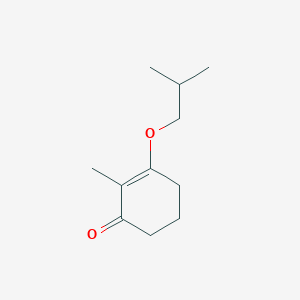

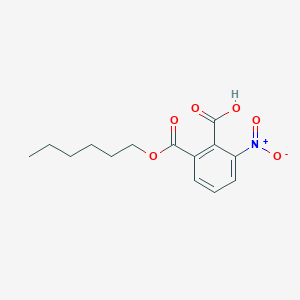
![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
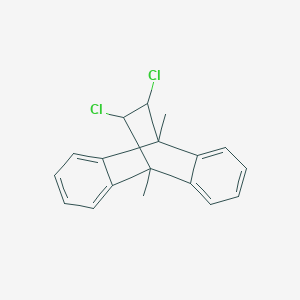
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
